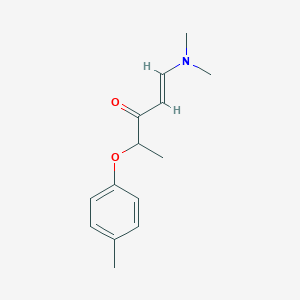

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

Description

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one is an enaminone derivative characterized by a penten-3-one backbone substituted with a dimethylamino group at position 1 and a 4-methylphenoxy group at position 4. The molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.3 g/mol.

Properties

IUPAC Name |

(E)-1-(dimethylamino)-4-(4-methylphenoxy)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)9-10-15(3)4/h5-10,12H,1-4H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRORLRLNDTXLH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one typically involves the reaction of 4-methylphenol with 1-bromo-3-pentanone in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s analogs vary primarily in the substituents on the phenoxy ring and their electronic effects. Below is a detailed comparison of key derivatives:

2.1. Structural and Physical Properties

Key Observations:

- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents increase polarity and may alter binding affinities in enzyme interactions .

- Steric Effects: The 3,5-dimethylphenoxy derivative () introduces steric hindrance, which could reduce reactivity in cyclization or substitution reactions .

Biological Activity

1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula :

- Molecular Weight : 201.28 g/mol

- Structure : The compound features a dimethylamino group and a phenoxy group, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one exhibits notable antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 25 µg/mL for certain strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it significantly scavenged free radicals, with a half-maximal inhibitory concentration (IC50) of approximately 30 µM. This suggests potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

A series of cytotoxicity assays revealed that 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one exhibits selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells with an IC50 value of around 15 µM .

The proposed mechanism of action involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis in cancer cells. Additionally, the compound may inhibit specific signaling pathways associated with cell proliferation and survival .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This opens avenues for developing new antimicrobial therapies .

Study 2: Antioxidant and Cytotoxic Effects

A comprehensive study involving various cancer cell lines assessed the dual role of the compound as an antioxidant and cytotoxic agent. The findings highlighted its potential as a therapeutic agent in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells .

Table 1: Biological Activities of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one

| Activity Type | Test Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | ≤ 25 µg/mL |

| Antioxidant | DPPH Scavenging Assay | IC50 = 30 µM |

| Cytotoxicity | MTT Assay | IC50 = 15 µM |

Table 2: Comparison with Other Compounds

| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one | ≤ 25 µg/mL | 15 µM |

| Compound A | ≤ 50 µg/mL | 20 µM |

| Compound B | ≤ 30 µg/mL | 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.